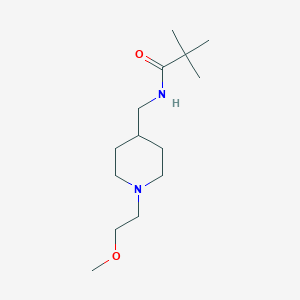

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pivalamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-14(2,3)13(17)15-11-12-5-7-16(8-6-12)9-10-18-4/h12H,5-11H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFVGAJSYJGWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1CCN(CC1)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pivalamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Substitution with Methoxyethyl Group: The piperidine ring is then substituted with a methoxyethyl group using appropriate reagents and conditions.

Introduction of the Pivalamide Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, efficient reaction conditions, and scalable processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pivalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pivalamide is a piperidine derivative characterized by a methoxyethyl side chain and a pivalamide group. Its chemical structure can be represented as follows:This structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a potential candidate for developing new antibiotics or antifungal agents.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

- Neurological Effects : Given its piperidine structure, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Autoimmune Disease Models : In animal models of autoimmune diseases, compounds similar to this compound have shown effectiveness in reducing disease severity by modulating immune responses and decreasing autoantibody production .

- Cancer Cell Line Studies : In vitro studies involving various cancer cell lines have demonstrated that this compound can inhibit cell growth and induce apoptosis, suggesting its potential as an anticancer agent .

Therapeutic Formulations

Pharmaceutical formulations incorporating this compound are being explored for their therapeutic efficacy. These formulations aim to enhance bioavailability and target specific disease pathways effectively. Research continues into optimizing these formulations for clinical use, particularly in treating chronic inflammatory conditions and cancers.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or receptors, modulating their activity, and influencing downstream signaling pathways . This can result in various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine- and piperidine-based pivalamide derivatives, focusing on molecular features, substituents, and applications.

Table 1: Structural and Functional Comparison of Selected Pivalamide Derivatives

Notes:

- Core Structure Differences : The target compound’s piperidine core distinguishes it from pyridine-based analogs (e.g., –4). Piperidine derivatives often exhibit enhanced conformational flexibility compared to aromatic pyridines, influencing binding affinity in biological systems.

- Substituent Effects :

- Halogens (Cl, I, F) : Present in pyridine analogs (e.g., ), these groups enhance electrophilic reactivity and may influence halogen bonding in drug-receptor interactions.

- Methoxyethyl Group : Unique to the target compound and Goxalapladib, this substituent improves aqueous solubility and pharmacokinetic properties .

- Pivalamide Group : Common across all compounds, this bulky tert-butyl-derived group reduces metabolic degradation by sterically shielding the amide bond.

- Molecular Weight : The target compound’s lower molecular weight (~265 vs. 718.80 for Goxalapladib) suggests it may serve as a fragment or intermediate in drug discovery, whereas Goxalapladib’s complexity aligns with its therapeutic targeting of lipoprotein-associated phospholipase A2 (Lp-PLA2) in atherosclerosis .

- Applications: Catalog compounds (–4) are primarily research intermediates, while Goxalapladib exemplifies a clinical-stage derivative.

Key Research Findings

- Synthetic Utility : Pyridine-based pivalamides (–4) are frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen substituents (iodo, chloro) .

- Solubility vs. Stability : The methoxyethyl group in the target compound balances solubility (via ether oxygen) and stability (via pivalamide), a design strategy mirrored in marketed drugs like crizotinib.

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pivalamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight: 316.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring: A precursor compound undergoes cyclization to form the piperidine structure.

- Alkylation: The pivalamide moiety is introduced through alkylation reactions, often utilizing pivalic acid derivatives.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

- Inhibition of Cancer Cell Proliferation: In vitro assays indicate that this compound exhibits anti-proliferative effects on various cancer cell lines, potentially through the inhibition of key kinases involved in cell cycle regulation.

- Apoptosis Induction: Evidence suggests that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-Cancer Activity:

- Inflammatory Response Modulation:

- Neuropharmacological Effects:

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pivalamide?

The synthesis typically involves multi-step processes:

- Piperidine Core Functionalization : The 2-methoxyethyl group is introduced via nucleophilic substitution or reductive amination of 4-(aminomethyl)piperidine derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can attach aromatic or heterocyclic groups to the piperidine ring .

- Pivalamide Formation : The tert-butyl carboxamide (pivalamide) group is formed through amidation reactions, such as coupling pivalic acid derivatives with the primary amine on the piperidine-methyl moiety using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purification : Final purification employs techniques like column chromatography and recrystallization, with characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure of the piperidine core, methoxyethyl side chain, and pivalamide group. H NMR resolves methylene protons adjacent to the piperidine nitrogen, while C NMR identifies carbonyl signals from the pivalamide .

- Mass Spectrometry (MS) : HRMS or LC-MS validates molecular weight and detects impurities, particularly for intermediates with labile functional groups .

- HPLC : Purity assessment using reversed-phase columns (e.g., C18) with UV detection at 210–254 nm .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : As a scaffold for targeting neurotransmitter receptors (e.g., dopamine, serotonin) due to structural similarities with bioactive piperidine derivatives .

- Biochemical Probes : The pivalamide group enhances metabolic stability, making it suitable for in vitro enzyme inhibition studies or protein-binding assays .

- Structure-Activity Relationship (SAR) Studies : Modifying the methoxyethyl or pivalamide groups to optimize pharmacokinetic properties like solubility and blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers address solubility challenges in biological assays?

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound solubility without denaturing proteins .

- Structural Modifications : Introduce polar substituents (e.g., hydroxyl groups) on the piperidine ring or replace the methoxyethyl group with a more hydrophilic side chain .

- Formulation Strategies : Develop nanocrystal or liposomal formulations to enhance aqueous dispersibility .

Q. What experimental strategies resolve contradictory binding affinity data in receptor studies?

- Orthogonal Assays : Validate results using both radioligand displacement (e.g., H-labeled antagonists) and functional assays (e.g., cAMP accumulation for GPCRs) .

- Structural Biology : Perform X-ray crystallography or cryo-EM to visualize compound-receptor interactions and identify confounding factors like allosteric binding pockets .

- Control for Metabolites : Use LC-MS to verify compound stability in assay buffers and rule out metabolite interference .

Q. How can synthetic yields be optimized for scale-up?

- Catalyst Screening : Test palladium/ligand combinations (e.g., XPhos, SPhos) to improve coupling efficiency in piperidine functionalization steps .

- Protection/Deprotection : Protect reactive amines (e.g., with Boc groups) during methoxyethylation to minimize side reactions .

- Flow Chemistry : Implement continuous-flow reactors for exothermic amidation steps, enhancing reproducibility and safety .

Q. What computational methods predict off-target interactions?

- Molecular Docking : Screen against homology models of related receptors (e.g., opioid or sigma receptors) using software like AutoDock Vina .

- Machine Learning : Train models on piperidine derivative datasets to forecast ADMET properties and potential toxicity .

Data Contradiction Analysis

Q. How to interpret discrepancies in metabolic stability studies?

- Species Variability : Compare microsomal stability across human, rat, and mouse models to identify species-specific CYP450 metabolism .

- Isotope Labeling : Use C-labeled compounds to trace metabolite formation and validate pathways via tandem MS .

Q. Why do potency results vary between in vitro and in vivo models?

- Protein Binding : Measure free fraction in plasma using equilibrium dialysis; high binding may reduce effective concentrations in vivo .

- Blood-Brain Barrier Penetration : Assess logP and P-gp substrate status to explain CNS efficacy gaps .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.